Ethyl 6-hydroxy[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate
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Overview
Description
ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoloquinolines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine can lead to the formation of thiadiazole derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated analogs.
Scientific Research Applications
ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE can be compared with other similar compounds such as:
6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLIC ACID: Similar structure but different functional groups, leading to variations in reactivity and applications.
ETHYL 6-METHOXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE: Substitution of the hydroxy group with a methoxy group can alter the compound’s chemical properties and biological activities.
The uniqueness of ETHYL 6-HYDROXY-[1,2,5]THIADIAZOLO[3,4-H]QUINOLINE-7-CARBOXYLATE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9N3O3S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
ethyl 6-oxo-3H-[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate |
InChI |
InChI=1S/C12H9N3O3S/c1-2-18-12(17)7-5-13-9-6(11(7)16)3-4-8-10(9)15-19-14-8/h3-5,14H,2H2,1H3 |
InChI Key |
SOQWJYVPKAQYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC=C3C2=NSN3)C1=O |
Origin of Product |
United States |
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